molecular formula C5H11NO2S2 B8617808 Butanoic acid, 2-amino-4-(methyldithio)- CAS No. 65061-27-0

Butanoic acid, 2-amino-4-(methyldithio)-

Cat. No.: B8617808
CAS No.: 65061-27-0
M. Wt: 181.3 g/mol
InChI Key: FBHYROPXAAGPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-amino-4-(methyldithio)- is a useful research compound. Its molecular formula is C5H11NO2S2 and its molecular weight is 181.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, 2-amino-4-(methyldithio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 2-amino-4-(methyldithio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65061-27-0

Molecular Formula

C5H11NO2S2

Molecular Weight

181.3 g/mol

IUPAC Name

2-amino-4-(methyldisulfanyl)butanoic acid

InChI

InChI=1S/C5H11NO2S2/c1-9-10-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

FBHYROPXAAGPRS-UHFFFAOYSA-N

Canonical SMILES

CSSCCC(C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

S-(methylthio)-DL-homocysteine was prepared from DL-homocysteine (Research Organics, Inc., Cleveland, Ohio) and methyl methanethiosulfonate (Fairfield Chemical Company, Blythewood, S.C.) by a modification of the methylthiolation of L-cysteine as described by Smith et al. (Biochemistry, 14, 766-771 (1975)). The L-enantiomorph, L-SMETH, was prepared following reduction of L-homocysteine (Sigma Chemical Company, St. Louis, Mo.) with sodium in liquid ammonia. The excess sodium was removed by the addition of ammonium chloride and the ammonia evaporated at room temperature under nitrogen. The residue was dissolved in oxygen-free water and the solution was neutralized to pH 6.5-7.0 with hydrochloric acid. A 1.25 molar excess of methyl methanethiosulfonate in ethanol was added slowly and the product crystallized after two hours in an ice bath. The crystals were washed with ethanol and peroxide-free ether and dried over phosphorus pentoxide. An analysis was conducted (performed by Atlantic Microlab. Inc., Atlanta, Ga.) for SMETH, which was calculated as C, 33.13; H, 6.12; N, 7.73; and S, 35.37. Similarly, DL-SMETH was calculated as C, 33.21; H, 6.12; N, 7.71; and S, 35.28. L-SMETH was calculated as C, 33.19; H, 6.12; N, 7.68; and S, 35.30. The racemate was resolved into two peaks and the chiral purity of L-SMETH was determined to be at least 99.9% by column chromatography using a resolving column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl methanethiosulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-homocysteine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.